molecular formula C25H27ClF3N7O B4293789 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine

Cat. No.: B4293789
M. Wt: 534.0 g/mol
InChI Key: UMAYQHRHPICLIH-UHFFFAOYSA-N
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Description

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of multiple functional groups, including piperazine, piperidine, and triazine rings, as well as chlorophenyl and trifluoromethoxyphenyl substituents. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: The reaction of 3-chlorophenylamine with piperazine in the presence of a suitable base, such as sodium hydroxide, to form 4-(3-chlorophenyl)piperazine.

    Formation of the triazine core: The reaction of cyanuric chloride with 4-(3-chlorophenyl)piperazine and piperidine in the presence of a base, such as triethylamine, to form the triazine core.

    Introduction of the trifluoromethoxyphenyl group: The reaction of the intermediate triazine compound with 4-(trifluoromethoxy)aniline in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and trifluoromethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a pharmacological agent due to its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(3-chlorophenyl)piperazine: A simpler analog with similar biological activities.

    6-piperidin-1-yl-1,3,5-triazine: A triazine derivative with different substituents.

    4-(trifluoromethoxy)aniline: A precursor used in the synthesis of the compound.

Uniqueness

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine is unique due to its combination of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities. The presence of the triazine core, along with the piperazine and piperidine rings, makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-piperidin-1-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClF3N7O/c26-18-5-4-6-20(17-18)34-13-15-36(16-14-34)24-32-22(31-23(33-24)35-11-2-1-3-12-35)30-19-7-9-21(10-8-19)37-25(27,28)29/h4-10,17H,1-3,11-16H2,(H,30,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAYQHRHPICLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)F)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClF3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine
Reactant of Route 3
Reactant of Route 3
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine
Reactant of Route 4
Reactant of Route 4
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine
Reactant of Route 5
Reactant of Route 5
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine
Reactant of Route 6
Reactant of Route 6
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine

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